molecular formula C17H25FN2O3 B2753412 Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate CAS No. 1436262-86-0

Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate

Cat. No.: B2753412
CAS No.: 1436262-86-0
M. Wt: 324.396
InChI Key: GYFZIBIKIDOFKC-UHFFFAOYSA-N
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Description

“Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also seems to have a carbamate group (NH2COO), which is a functional group derived from carbamic acid and found in a variety of biological compounds .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, tert-butyl carbamate can react with various aryl halides in the presence of a base and a solvent .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For instance, a related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has a sterically congested piperazine ring in a chair conformation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, a related compound, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, is a solid at room temperature .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Tert-butyl carbamates are valuable intermediates in organic synthesis, offering a pathway to various biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in synthesizing omisertinib (AZD9291), showcasing its role in developing targeted cancer therapies (Bingbing Zhao et al., 2017). The versatility of tert-butyl carbamates is further highlighted by their application in creating N-(Boc)-protected nitrones, which are crucial for N-(Boc)hydroxylamines synthesis, demonstrating their utility in organic synthesis as building blocks (Xavier Guinchard et al., 2005).

Role in Drug Design and Pharmacological Studies

The research also explores the potential pharmacological properties of tert-butyl carbamate derivatives. For instance, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate has been studied for its protective activity in astrocytes stimulated with amyloid beta 1-42, suggesting a role in Alzheimer’s disease research. This compound acts as both a β-secretase and an acetylcholinesterase inhibitor, highlighting its relevance in neurodegenerative disease studies (Raúl Horacio Camarillo-López et al., 2020).

Environmental and Biological Impact Studies

Tert-butyl carbamates' environmental and biological impacts have been investigated, such as in the study of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb, on rat hepatocytes. This research provides insights into the comparative toxic effects of BHT and terbucarb, contributing to our understanding of the safety and environmental impact of these compounds (Y. Nakagawa et al., 1994).

Properties

IUPAC Name

tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(22)19-11-12-4-5-15(14(18)10-12)20-8-6-13(21)7-9-20/h4-5,10,13,21H,6-9,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFZIBIKIDOFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N2CCC(CC2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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